3-(2-chlorophenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Description
This compound features a 1,2-oxazole core substituted at position 3 with a 2-chlorophenyl group, at position 5 with a methyl group, and at position 4 with a carboxamide moiety. The carboxamide nitrogen is linked to a 1,3-benzothiazole ring substituted at position 6 with a dimethylsulfamoyl group (-SO₂N(CH₃)₂). The benzothiazole scaffold contributes aromaticity and planarity, which may facilitate interactions with hydrophobic enzyme pockets or receptors .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S2/c1-11-17(18(24-29-11)13-6-4-5-7-14(13)21)19(26)23-20-22-15-9-8-12(10-16(15)30-20)31(27,28)25(2)3/h4-10H,1-3H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBMHKBZAKERBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the benzothiazole ring, followed by the introduction of the chlorophenyl group and the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to isoxazoles and benzothiazoles exhibit significant anticancer properties. For instance, studies have demonstrated that isoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The specific compound under discussion has shown promise in targeting specific cancer types, potentially enhancing treatment efficacy.
Case Study:
A study conducted by Vitale et al. (2014) synthesized new isoxazoles and evaluated their anticancer activity against ovarian cancer cell lines. The findings suggested that modifications in the chemical structure could enhance selectivity and potency against cancer cells, indicating a potential pathway for developing targeted cancer therapies .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Research on similar compounds has shown that halogenated isoxazoles can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.
Case Study:
Rajanarendar et al. (2015) demonstrated that certain isoxazole derivatives with chloro substitutions exhibited significant anti-inflammatory activity through selective COX-2 inhibition . This suggests that the compound may possess similar beneficial effects.
Neuroprotective Properties
Given the increasing interest in neurodegenerative diseases, compounds like the one discussed may offer neuroprotective benefits. Benzothiazole derivatives have been studied for their ability to modulate neuroinflammation and protect neuronal cells from oxidative stress.
Research Insights:
Recent literature highlights the role of benzothiazole compounds in modulating pathways associated with neurodegeneration. Their ability to cross the blood-brain barrier makes them suitable candidates for further exploration in treating conditions such as Alzheimer's disease .
Pharmacological Mechanisms
The pharmacological effects of this compound are attributed to its ability to interact with various biological targets:
- Receptor Modulation: Compounds with similar structures have been identified as positive modulators of AMPA receptors, which are crucial for synaptic plasticity and memory function .
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammatory responses.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Biological Activity
The compound 3-(2-chlorophenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. The structural features of this compound suggest it may interact with various biological targets, leading to diverse pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to the target compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing benzothiazole and oxazole structures have shown promising results in inhibiting cell proliferation in MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines.
Table 1: Antiproliferative Activity of Related Compounds
The mechanism of action for these compounds often involves the inhibition of key enzymes such as thymidylate synthase, which is crucial for DNA synthesis. For example, one study found that certain derivatives exhibited IC50 values ranging from 1.95 to 4.24 µM against thymidylate synthase, outperforming standard chemotherapeutics like Pemetrexed (IC50 = 7.26 µM) .
Antimicrobial Activity
The antimicrobial potential of the target compound has also been explored. Similar compounds have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analyses suggest that modifications in the benzothiazole and oxazole rings can enhance antimicrobial efficacy.
Table 2: Antimicrobial Activity of Related Compounds
In vitro studies have shown that derivatives with specific substituents on the phenyl ring exhibit better activity than their unsubstituted counterparts.
Case Study 1: Anticancer Evaluation
A study focused on evaluating the anticancer properties of a series of compounds similar to the target compound found that those with ortho-substitutions on the phenyl ring displayed enhanced activity compared to meta or para substitutions. For instance, compounds with ortho-chloro or ortho-hydroxy groups showed IC50 values significantly lower than those with para substitutions.
Case Study 2: SAR Analysis
A quantitative structure-activity relationship (QSAR) analysis was conducted on a range of benzothiazole derivatives to correlate chemical structure with biological activity. The study revealed that increased lipophilicity and specific electronic properties contributed positively to both anticancer and antimicrobial activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural motifs with the target molecule but differ in key substituents or heterocyclic systems, leading to divergent physicochemical and pharmacological profiles.
3-(2-Chlorophenyl)-5-Methyl-N-[2-(4-Sulfamoylphenyl)ethyl]-1,2-Oxazole-4-Carboxamide
- Structural Differences: The amide nitrogen is connected to a phenethyl group bearing a 4-sulfamoylphenyl substituent (-SO₂NH₂) instead of a benzothiazole ring.
- The unsubstituted sulfamoyl group (-SO₂NH₂) could improve aqueous solubility but reduce membrane permeability compared to the dimethylated variant in the target compound .
N-(3-Carbamoyl-6-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide
- Structural Differences :
- The benzothiazole ring is replaced with a tetrahydrobenzothiophene system, introducing partial saturation and conformational rigidity.
- A carbamoyl group (-CONH₂) is present at position 3 of the tetrahydrobenzothiophene instead of the dimethylsulfamoyl group.
- Implications: The non-aromatic tetrahydrobenzothiophene may reduce π-π stacking interactions but increase stability against metabolic oxidation.
Comparative Data Table
Research Implications and Unresolved Questions
- Pharmacokinetics : The dimethylsulfamoyl group in the target compound likely enhances blood-brain barrier penetration compared to Compound 2.1 but may reduce renal clearance.
- Target Selectivity : The benzothiazole scaffold may favor interactions with kinases or ATP-binding proteins, whereas the tetrahydrobenzothiophene in Compound 2.2 could bias activity toward G-protein-coupled receptors.
- Synthetic Feasibility : The benzothiazole system in the target compound requires multi-step synthesis, while Compound 2.1’s phenethyl group simplifies preparation.
Limitations : The provided evidence lacks experimental data (e.g., IC₅₀, solubility, stability). Further studies are needed to validate these hypotheses.
Q & A
Q. What are the key synthetic routes for preparing this compound?
The synthesis typically involves multi-step heterocyclic coupling. A foundational approach includes:
- Oxazole core formation : Reacting 2-chlorophenyl-substituted oxime intermediates with ethyl acetoacetate under alkaline conditions to form the 5-methyl-1,2-oxazole scaffold .
- Benzothiazole coupling : Introducing the 6-(dimethylsulfamoyl)benzothiazole moiety via nucleophilic acyl substitution or carbodiimide-mediated coupling (e.g., EDCI/HOBt) at the oxazole-4-carboxamide position.
- Purification : Use column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%). Methodological Note: Optimize reaction stoichiometry and solvent polarity (e.g., DMF vs. THF) to minimize by-products.
Q. Which analytical techniques are critical for structural confirmation?
Combine:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylsulfamoyl protons at δ ~2.9 ppm, benzothiazole aromatic signals) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolve bond angles and dihedral distortions in the oxazole-benzothiazole junction .
Q. How is preliminary biological activity screening conducted?
Use in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition, antimicrobial activity):
- Dose-response curves : Test concentrations from 1 nM–100 µM in cell lines (e.g., HEK293, HeLa) with controls for cytotoxicity (MTT assay) .
- Enzyme inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases or phosphatases).
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
Systematic parameter screening is essential:
- Catalyst screening : Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki-Miyaura coupling of chlorophenyl groups .
- Solvent effects : Polar aprotic solvents (DMAC, DMSO) may enhance carboxamide coupling efficiency by stabilizing intermediates .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours conventionally) .
Q. How to resolve contradictions in bioactivity data across studies?
Contradictions often arise from assay variability or compound instability:
- Replicate assays : Use orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
- Stability testing : Assess compound integrity in assay buffers (e.g., pH 7.4 PBS) via LC-MS over 24–48 hours .
- Control for metabolite interference : Test hydrolyzed or oxidized derivatives (e.g., sulfamoyl group degradation).
Q. What strategies guide structure-activity relationship (SAR) studies?
Focus on modular modifications:
- Benzothiazole substitutions : Replace dimethylsulfamoyl with sulfonamide or carboxylate groups to probe hydrophilicity effects .
- Oxazole methyl group : Introduce bulkier alkyl chains (e.g., ethyl, isopropyl) to evaluate steric hindrance on target binding .
- Pharmacophore modeling : Use Schrödinger Suite or MOE to map electrostatic/hydrophobic interactions and prioritize analogs.
Q. How to address poor aqueous solubility in pharmacological assays?
Employ formulation strategies:
- Co-solvents : Use DMSO/PEG-400 mixtures (<0.1% final concentration to avoid cytotoxicity) .
- Prodrug design : Introduce phosphate or acetylated promoieties cleaved in vivo by esterases .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability in animal models.
Q. What computational methods predict target binding modes?
Combine:
- Molecular docking (AutoDock Vina, Glide): Dock the compound into crystallized protein targets (e.g., HIV-1 reverse transcriptase, EGFR kinase) to identify key residues (e.g., Lys101, Asp443) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and binding free energy (MM-PBSA analysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
